
(1R)-1-(pyrimidin-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(pyrimidin-2-yl)ethan-1-amine, also known as PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEA is a chiral amine that has a pyrimidine ring attached to an ethylamine group, and its chemical formula is C7H10N2.
作用機序
(1R)-1-(pyrimidin-2-yl)ethan-1-amine's mechanism of action is not fully understood, but it is believed to exert its biological activity through various pathways, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels and transient receptor potential (TRP) channels. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors.
Biochemical and Physiological Effects:
(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
(1R)-1-(pyrimidin-2-yl)ethan-1-amine's advantages for laboratory experiments include its high purity and enantiopurity, as well as its diverse biological activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine can be used as a starting material for the synthesis of various organic compounds and metal-organic frameworks. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's limitations include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
Future research on (1R)-1-(pyrimidin-2-yl)ethan-1-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a therapeutic agent for various diseases should be investigated further, including neurodegenerative disorders, inflammatory diseases, and cancer. (1R)-1-(pyrimidin-2-yl)ethan-1-amine's potential as a chiral auxiliary in asymmetric synthesis should also be explored further, as well as its potential as a building block for the synthesis of novel organic compounds and metal-organic frameworks.
合成法
(1R)-1-(pyrimidin-2-yl)ethan-1-amine can be synthesized using various methods, including reductive amination of 2-pyrimidinecarboxaldehyde with ethylamine, followed by resolution of the racemic mixture using chiral chromatography. The enantiomerically pure (1R)-(1R)-1-(pyrimidin-2-yl)ethan-1-amine can also be synthesized using asymmetric hydrogenation of 2-pyrimidinecarboxamide. These methods yield high purity and enantiopurity of (1R)-1-(pyrimidin-2-yl)ethan-1-amine, making it suitable for various research applications.
科学的研究の応用
(1R)-1-(pyrimidin-2-yl)ethan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been reported to exhibit potent antiviral, antibacterial, antifungal, and anticancer activities. (1R)-1-(pyrimidin-2-yl)ethan-1-amine has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis, as well as a building block for the synthesis of various organic compounds. Furthermore, (1R)-1-(pyrimidin-2-yl)ethan-1-amine has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers.
特性
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-8-3-2-4-9-6/h2-5H,7H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDKCZQAZOFJX-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(pyrimidin-2-yl)ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

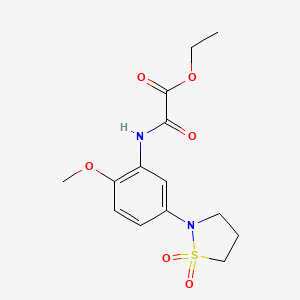
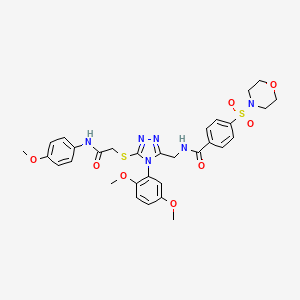
![7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-1,2-dihydroquinolin-2-one](/img/structure/B2935543.png)

![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)
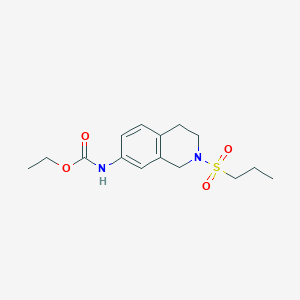
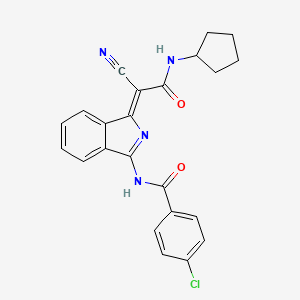
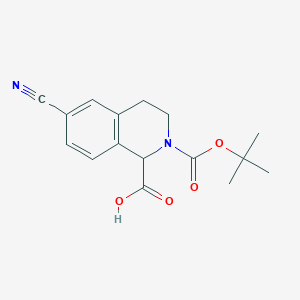
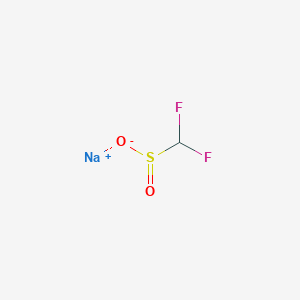
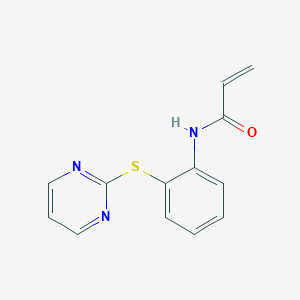
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)
![Methyl 3-({[2-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)